![molecular formula C13H18N4O4S B2656774 7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 488086-47-1](/img/structure/B2656774.png)
7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as ETP-46321, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Biological Activity
Compounds related to 7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione have been synthesized and studied for their biological activities. For instance, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has shown effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in diabetic mice, indicating potential applications in diabetes and lipid disorders management (Kim et al., 2004).
Electron Transport Materials
In the field of materials science, specifically in the development of polymer solar cells, novel conjugated polyelectrolytes have been synthesized for use as electron transport layers, demonstrating the potential of purine derivatives in improving the efficiency of solar energy devices (Hu et al., 2015).
Anti-inflammatory Applications
The anti-inflammatory activities of purine derivatives, including those structurally similar to the specified molecule, have been explored, revealing significant potential in treating chronic inflammation and possibly leading to the development of new anti-inflammatory drugs (Kaminski et al., 1989).
Intermolecular Interactions Analysis
Quantitative studies on the intermolecular interactions present in structurally related purine derivatives offer insights into the design of new materials, highlighting the importance of these compounds in the development of novel chemical entities with potential applications in various fields (Shukla et al., 2020).
properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-4-21-6-5-17-9-10(14-13(17)22-7-8(2)18)16(3)12(20)15-11(9)19/h4-7H2,1-3H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWOINUMVGGDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
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